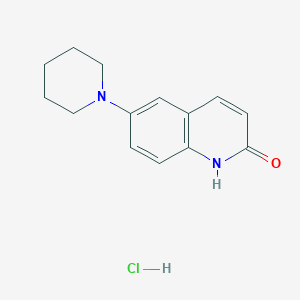

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

説明

Synthesis Analysis

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide typically involves the reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol, resulting in compounds that display a range of interactions and bonding patterns, such as hydrogen bonding, which contributes to their structural stability and reactivity (Zhang & Shi, 2009).

Molecular Structure Analysis

The crystal structure of these compounds often features intermolecular and intramolecular hydrogen bonding, contributing to their solid-state organization and stability. For instance, molecules are linked into infinite chains by N—H⋯N hydrogen bonds, and there can be intramolecular O—H⋯N hydrogen bonds, as observed in various derivatives (Shi et al., 2007).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, exhibiting significant antibacterial activities. The presence of benzotriazole is crucial for these reactions, providing the core structure that is modified to explore different chemical properties and biological activities (Rani et al., 2021).

科学的研究の応用

Antifungal Activity : A study synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and tested their antifungal activity, particularly against C. albicans. Some compounds exhibited moderate to good antifungal activity, with specific derivatives showing high activity. This research indicates potential pharmaceutical applications in antifungal treatments (Toraskar, Kadam, & Kulkarni, 2009).

Anticonvulsant Activity : Another study focused on the anticonvulsant properties of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivatives. The compounds were evaluated using the 6 Hz psychomotor seizure test, and some showed significant anticonvulsant activity without neurotoxicity. This suggests potential applications in developing new treatments for epilepsy (Kumar & Tripathi, 2012).

Antibacterial Agents : A 2021 study synthesized N-substituted benzylidene derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide as antibacterial agents. These compounds showed activity against various Gram-positive and Gram-negative strains, indicating their potential as novel chemotherapeutics in antibacterial treatments (Rani et al., 2021).

Anticancer Evaluation : Another study synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and evaluated their anticancer properties. Specific compounds showed notable activity against various cancer cell lines, indicating potential applications in cancer therapy (Salahuddin et al., 2014).

EGFR Inhibitors : Derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide were synthesized and evaluated as epidermal growth factor receptor kinase inhibitors. The study found limited kinase inhibitor activity, suggesting potential but limited effectiveness in targeted cancer therapies (Demirel et al., 2017).

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals used by early discovery researchers

Biochemical Pathways

Some related compounds have been screened for anticonvulsant activity in maximal electroshock induced seizure (mes) and subcutaneous metrazol (scmet) induced seizure models in mice . This suggests that 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide may also interact with biochemical pathways related to seizure activity.

Result of Action

A related compound has shown good inhibition of glycoprotein b of herpes simplex virus-i (hsv-i), suggesting potential antiviral activity .

特性

IUPAC Name |

2-(benzotriazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQGVMRDCPCXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397465 | |

| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122502-94-7 | |

| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)

![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)